(S)-tert-butyl 2-(piperidin-3-yl)acetate
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Overview
Description
tert-Butyl 2-[(3S)-piperidin-3-yl]acetate: is an organic compound that features a piperidine ring substituted at the 3-position with an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acetic Anhydride Method: tert-Butyl alcohol reacts with acetic anhydride in the presence of anhydrous zinc chloride as a catalyst. The mixture is heated to reflux temperature and then cooled.
Acetyl Chloride Method: tert-Butyl alcohol reacts with acetyl chloride in the presence of dimethylaniline and dry ether. The mixture is refluxed, cooled, and then extracted with water and sulfuric acid.
Industrial Production Methods: Industrial production methods for tert-butyl 2-[(3S)-piperidin-3-yl]acetate typically involve large-scale synthesis using the above-mentioned methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-[(3S)-piperidin-3-yl]acetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Biology:
- Investigated for its potential as a pharmacological agent due to the presence of the piperidine ring, which is a common motif in many bioactive compounds .
Medicine:
- Potential applications in drug development, particularly in the synthesis of compounds with therapeutic properties .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 2-[(3S)-piperidin-3-yl]acetate involves its interaction with molecular targets through its functional groups. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the acetate group can participate in esterification and hydrolysis reactions. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
tert-Butyl acetate: A simpler ester with similar reactivity but lacking the piperidine ring.
tert-Butyl carbamate: Contains a carbamate group instead of an acetate group, used as a protecting group in organic synthesis.
Uniqueness:
- The presence of the piperidine ring in tert-butyl 2-[(3S)-piperidin-3-yl]acetate makes it unique compared to simpler esters like tert-butyl acetate. This structural feature imparts additional reactivity and potential biological activity, making it a valuable compound in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
tert-butyl 2-[(3S)-piperidin-3-yl]acetate |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)7-9-5-4-6-12-8-9/h9,12H,4-8H2,1-3H3/t9-/m0/s1 |
InChI Key |
MYZXTEBXGUOQNS-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H]1CCCNC1 |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCCNC1 |
Origin of Product |
United States |
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